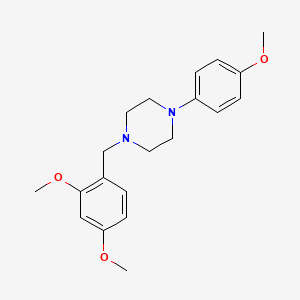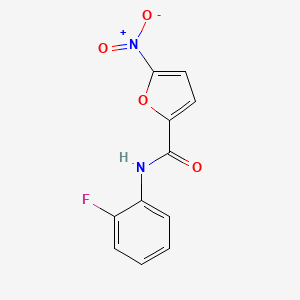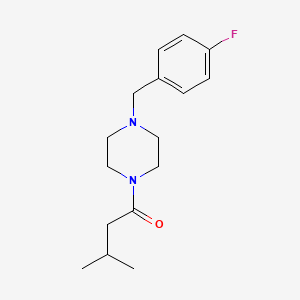![molecular formula C14H17N5O2 B5666906 1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)
1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals characterized by the presence of a triazine ring, a feature that is often associated with various biological activities and potential applications in materials science. The triazine core, combined with substituted amino groups and a methoxyacetone moiety, suggests a potential for diverse chemical reactivity and interactions, leading to its consideration in scientific research.
Synthesis Analysis
The synthesis of related triazine derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, triazine derivatives have been synthesized via reactions involving isocyanates and ethoxycarbonylhydrazones, resulting in 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones under specific conditions (Chau, Malanda, & Milcent, 1998). These methodologies highlight the versatile routes available for constructing triazine-based compounds, suggesting analogous strategies might be applicable for the target compound's synthesis.
Molecular Structure Analysis
The molecular structure of triazine derivatives, including bond lengths, angles, and conformational details, can be elucidated using techniques such as X-ray crystallography. For similar compounds, studies have revealed detailed insights into their molecular geometry and the orientation of substituents around the triazine ring, which significantly influences their reactivity and interactions (Hwang, Tu, Wang, & Lee, 2006).
Chemical Reactions and Properties
Triazine compounds engage in a variety of chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions, which can alter their chemical properties significantly. For example, derivatives of triazines have been used as precursors in the synthesis of novel anti-tumor agents, demonstrating the potential for bioactivity modulation through chemical transformation (Badrey & Gomha, 2012).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and crystallinity, can be significantly influenced by the nature of their substituents. Studies involving related compounds provide insights into how modifications to the triazine core affect these properties, which is crucial for their application in various fields (Thabet, Al‐Hossainy, & Imran, 2020).
Chemical Properties Analysis
The chemical behavior of triazine derivatives, including reactivity towards nucleophiles, electrophiles, and other reactants, is a subject of ongoing research. The electronic structure, as determined by functional groups attached to the triazine ring, plays a critical role in defining these properties. For instance, the introduction of electron-donating or withdrawing groups can significantly alter the compound's reactivity patterns, making it a versatile candidate for further chemical modifications (Elokhina et al., 1996).
将来の方向性
The future directions for the study of “1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in similar compounds in medicinal chemistry, this compound could also be a subject of future research in drug discovery .
特性
IUPAC Name |
1-[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]-3-methoxypropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-3-5-10(6-4-9)16-14-18-12(17-13(15)19-14)7-11(20)8-21-2/h3-6H,7-8H2,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIIHGCOJCBWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5666826.png)


![(3aS*,10aS*)-2-(3-pyridin-4-ylpropanoyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5666847.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5666859.png)
![5-tert-butyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5666872.png)
![2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5666878.png)
![2-(2-hydroxyethyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5666885.png)

![3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5666895.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5666902.png)
![N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide](/img/structure/B5666919.png)
![1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5666928.png)
